molecular formula C9H6FNO2 B6204290 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 1073262-83-5

7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B6204290
CAS RN: 1073262-83-5
M. Wt: 179.1
InChI Key:
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Description

“7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione” is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Scientific Research Applications

Synthesis and Biological Activity

Research has demonstrated the synthesis of biologically promising derivatives through reactions involving 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione and its analogs. For instance, the synthesis of 1-((1-aryl)-1H-1,2,3-triazol-4-yl)methyl-5-fluoroindoline-2,3-diones via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction exhibited significant antibacterial and antifungal potency, indicating the potential of these compounds in developing new antimicrobial agents (Deswal et al., 2020).

Molecular Docking and DFT Study

The molecular docking and density functional theory (DFT) studies on derivatives synthesized from this compound revealed that incorporating specific moieties, such as the triazole unit, could enhance pharmacological activities. This approach offers insights into the molecular basis of the biological activities of these compounds, paving the way for the rational design of more potent drugs (Deswal et al., 2020).

Interaction with DNA and Proteins

Studies on the interaction mechanisms of this compound derivatives with biological macromolecules like DNA and proteins are crucial for understanding their therapeutic potential. For example, research on spirocyclic oxindole derivatives highlighted oxidative ring expansion processes, which could provide a basis for developing novel compounds with enhanced biological activities, including anticancer properties (Bergman et al., 2014).

Future Directions

Given the importance of indole derivatives in natural products and drugs, future research could focus on the synthesis, characterization, and biological activity of “7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione” and similar compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione involves the condensation of 2-aminoacetophenone with ethyl acetoacetate followed by cyclization and subsequent fluorination and oxidation reactions.", "Starting Materials": [ "2-aminoacetophenone", "ethyl acetoacetate", "fluorine gas", "sodium hydroxide", "hydrochloric acid", "potassium permanganate", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of sodium hydroxide to form 3-oxo-3-phenylpropanenitrile.", "Step 2: Cyclization of 3-oxo-3-phenylpropanenitrile with sulfuric acid to form 7-phenyl-6-methyl-2,3-dihydro-1H-indole-2,3-dione.", "Step 3: Fluorination of 7-phenyl-6-methyl-2,3-dihydro-1H-indole-2,3-dione with fluorine gas in the presence of potassium permanganate to form 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione.", "Step 4: Oxidation of 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione with hydrochloric acid and potassium permanganate to form the final product, 7-fluoro-6-methyl-2,3-dihydro-1H-indole-2,3-dione." ] }

CAS RN

1073262-83-5

Molecular Formula

C9H6FNO2

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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